molecular formula C11H11NO2S B071396 2-Isopropoxybenzothiazole-7-carbaldehyde CAS No. 178999-37-6

2-Isopropoxybenzothiazole-7-carbaldehyde

Cat. No.: B071396
CAS No.: 178999-37-6
M. Wt: 221.28 g/mol
InChI Key: JEYZTEHCWRJOGN-UHFFFAOYSA-N
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Description

2-Isopropoxybenzothiazole-7-carbaldehyde is a benzothiazole derivative featuring an isopropoxy group at the 2-position and a carbaldehyde functional group at the 7-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The isopropoxy substituent introduces steric bulk and lipophilicity, while the carbaldehyde group provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions.

Properties

CAS No.

178999-37-6

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-propan-2-yloxy-1,3-benzothiazole-7-carbaldehyde

InChI

InChI=1S/C11H11NO2S/c1-7(2)14-11-12-9-5-3-4-8(6-13)10(9)15-11/h3-7H,1-2H3

InChI Key

JEYZTEHCWRJOGN-UHFFFAOYSA-N

SMILES

CC(C)OC1=NC2=CC=CC(=C2S1)C=O

Canonical SMILES

CC(C)OC1=NC2=CC=CC(=C2S1)C=O

Synonyms

7-Benzothiazolecarboxaldehyde,2-(1-methylethoxy)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Isopropoxybenzothiazole-7-carbaldehyde with two structurally related compounds from the provided evidence: 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde () and 2-Iodo-7-methoxybenzothiazole (). A data table and detailed discussion are provided below.

Table 1: Structural and Physicochemical Comparison

Property This compound (Target) 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde 2-Iodo-7-methoxybenzothiazole
Core Heterocycle Benzothiazole Benzimidazole Benzothiazole
Substituents 2-Isopropoxy, 7-carbaldehyde 7-Fluoro, 2-carbaldehyde 2-Iodo, 7-methoxy
Molecular Formula Not available (estimated: C₁₁H₁₁NO₂S) C₈H₅FN₂O C₈H₆INOS
Molecular Weight Not available (estimated: ~237 g/mol) 164.14 g/mol 291.11 g/mol
Key Functional Groups Aldehyde, ether Aldehyde, fluoro Iodo, methoxy
Reactivity Aldehyde enables nucleophilic additions Aldehyde and electron-withdrawing fluorine Halogen (iodo) for coupling reactions
Potential Applications Pharmaceutical intermediates, ligands Bioactive molecules, catalysis Radiolabeling, cross-coupling

Structural Differences and Implications

Heterocyclic Core :

  • The target and 2-Iodo-7-methoxybenzothiazole share a benzothiazole core, which is sulfur-rich and often associated with antimicrobial and antitumor activities . In contrast, 7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde has a benzimidazole core, which is nitrogen-dense and commonly used in antiviral and antifungal agents .

Substituent Effects: Aldehyde vs. Iodo/Methoxy: The carbaldehyde group in the target and ’s compound enables reactivity in Schiff base formation or hydrazone synthesis, useful in drug design. The iodo group in ’s compound offers a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) . The electron-withdrawing fluoro group in enhances electrophilicity at the aldehyde position .

Molecular Weight and Lipophilicity: The target’s estimated molecular weight (~237 g/mol) places it between the lighter benzimidazole (164 g/mol) and the heavier iodinated benzothiazole (291 g/mol).

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